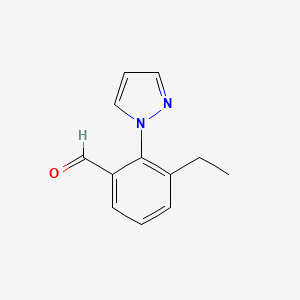
3-Éthyl-2-(1H-pyrazol-1-YL)benzaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chimie Synthétique
3-Éthyl-2-(1H-pyrazol-1-YL)benzaldéhyde: est un composé précieux en chimie synthétique, en particulier dans la synthèse de dérivés de pyrazole. Les pyrazoles sont connus pour leur utilisation extensive comme structures de base dans un large éventail de composés hétérocycliques, qui ont des applications significatives dans les agrochimiques, les matériaux fluorescents et les agents biologiques . Les avancées récentes en matière d'approches synthétiques comprennent des méthodologies écologiques, des systèmes catalytiques hétérogènes, des systèmes sans ligand et des réactions assistées par ultrasons et micro-ondes .
Activités Biologiques
Le groupement pyrazole, présent dans This compound, présente un éventail d'activités biologiques. Il a été rapporté qu'il possédait des propriétés antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides . Ces attributs en font un composé d'intérêt pour des études biologiques plus approfondies et des applications thérapeutiques potentielles.
Applications Pharmaceutiques
Dans l'industrie pharmaceutique, les caractéristiques structurelles des dérivés de pyrazole, y compris This compound, sont exploitées pour développer des médicaments ayant une large gamme d'activités biologiques. Ces activités comprennent des agents antipaludiques, anti-inflammatoires, antinociceptifs, antipyrétiques, antifongiques, antiviraux, antidépresseurs, antibactériens, antitumoraux, antioxydants et antifilaires .
Industrie Agrochimique
Le noyau pyrazole de This compound est également important dans l'industrie agrochimique. Les dérivés de pyrazole sont utilisés pour créer des composés ayant des propriétés herbicides, contribuant au développement de nouveaux produits qui peuvent améliorer la protection des cultures et la productivité agricole .
Science des Matériaux
En science des matériaux, la stabilité et la réactivité du composé le rendent adapté à la création de nouveaux matériaux aux propriétés spécifiques. Par exemple, il peut être utilisé dans la synthèse de molécules organiques qui font partie de matériaux avancés pour diverses applications, y compris les procédés à haute température .
Développement de Catalyseurs Écologiques
Le potentiel du composé dans le développement de catalyseurs écologiques est remarquable. Il peut être utilisé dans la création de catalyseurs hétérogènes qui sont plus respectueux de l'environnement et peuvent être appliqués dans des réactions à haute température, ce qui est crucial pour les pratiques de chimie durable .
Mécanisme D'action
Pyrazoles are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact mechanism of action, targets, and biochemical pathways affected would depend on the specific pyrazole compound and its functional groups.
Analyse Biochimique
Biochemical Properties
3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrazole ring in its structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites. This compound has been shown to inhibit certain enzymes, such as aldehyde dehydrogenase, by binding to the active site and preventing substrate access . Additionally, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, apoptosis, and differentiation . Furthermore, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde exerts its effects through several mechanisms. One primary mechanism is the binding interaction with enzyme active sites, where it can act as a competitive inhibitor . This binding prevents the substrate from accessing the active site, thereby inhibiting enzyme activity. Additionally, this compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . Long-term studies have shown that continuous exposure to 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can result in sustained changes in cellular function, including altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
In animal models, the effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and cellular signaling pathways effectively . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Additionally, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, facilitating its distribution throughout the body . Once inside the cell, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde to specific subcellular compartments, influencing its activity and function . For example, its presence in the nucleus allows it to interact with transcription factors and influence gene expression .
Propriétés
IUPAC Name |
3-ethyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-10-5-3-6-11(9-15)12(10)14-8-4-7-13-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORENYYQFYIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)
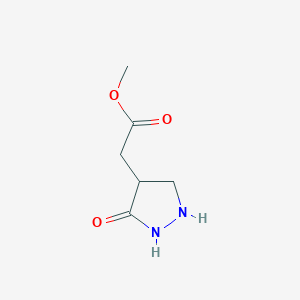
![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)


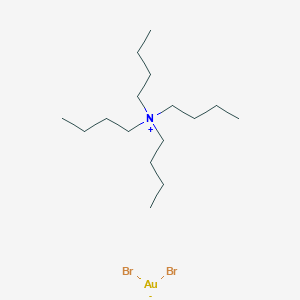
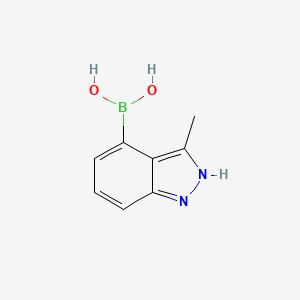
![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
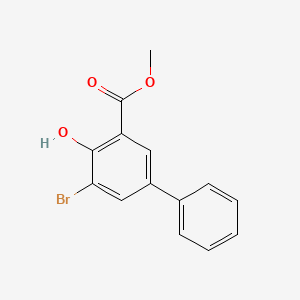
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)



